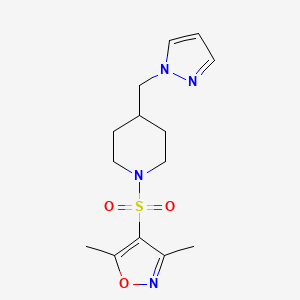

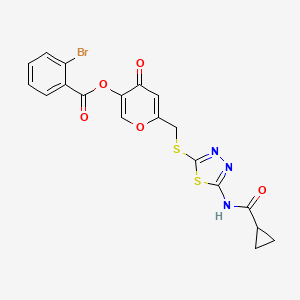

4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole, piperidine, sulfonyl, and isoxazole groups. Pyrazole derivatives have been known to possess a variety of biological activities, including inhibition of enzymes like alcohol dehydrogenase . Isoxazole rings are often found in compounds with significant pharmacological properties . The sulfonyl group is a common moiety in drug design, known for its ability to improve the pharmacokinetic properties of pharmaceutical agents .

Synthesis Analysis

The synthesis of related pyrazole derivatives has been reported in the literature. For instance, the sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride leads to the formation of various sulfonylated aminopyrazoles . Additionally, a three-step synthesis of a pyrazole-containing piperidine, which is a key intermediate in the synthesis of the drug Crizotinib, has been described . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, UV, 1H NMR spectroscopy, and mass spectrometry . The crystal and molecular structures of isoxazole derivatives have also been characterized, providing insights into their conformation and electronic properties .

Chemical Reactions Analysis

The pyrazole moiety in the compound can participate in various chemical reactions. Pyrazoles have been shown to act as scavengers of hydroxyl radicals, indicating their potential role in inhibiting oxidation processes . The presence of the isoxazole ring could also imply reactivity towards nucleophilic attack at the 3-position of the ring, as seen in the synthesis of highly functionalized isoxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the different functional groups. For example, the sulfonyl group could enhance the solubility of the compound in water, while the lipophilic pyrazole and isoxazole rings might contribute to its ability to cross biological membranes . The compound's reactivity and stability would also be determined by the intrinsic properties of these functional groups.

Mecanismo De Acción

Propiedades

IUPAC Name |

3,5-dimethyl-4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S/c1-11-14(12(2)21-16-11)22(19,20)18-8-4-13(5-9-18)10-17-7-3-6-15-17/h3,6-7,13H,4-5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPZNEXFJCVHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)

![3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2499393.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)

![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-1H-indazole-3-carboxamide](/img/structure/B2499397.png)

![3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2499399.png)

![Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate](/img/structure/B2499402.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)

![5-((5-Bromothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2499410.png)